

ARHGAP27: A Potential Therapeutic Target in Cancer and Neurological Disorders

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Compound of Interest

ARHGAP27 Human Pre-designed
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An In-depth Technical Guide for Researchers and Drug Development Professionals

Executive Summary

ARHGAP27, a Rho GTPase-activating protein, is emerging as a critical regulator of fundamental cellular processes, including actin dynamics, cell migration, and clathrin-mediated endocytosis. Its dysregulation has been implicated in the pathogenesis of several diseases, most notably cancer and neurological disorders. This technical guide provides a comprehensive overview of ARHGAP27, consolidating current knowledge on its function, signaling pathways, and disease associations. We present available quantitative data, detailed experimental protocols, and conceptual diagrams to facilitate further research and highlight its potential as a novel therapeutic target.

Introduction to ARHGAP27

Rho GTPase-activating protein 27 (ARHGAP27), also known as CAMGAP1, is a multi-domain protein that negatively regulates the Rho family of small GTPases, primarily Cdc42 and Rac1. [1] By accelerating the hydrolysis of GTP to GDP, ARHGAP27 switches these proteins from an active to an inactive state, thereby modulating a wide array of cellular functions.[2] The protein architecture of ARHGAP27 includes several conserved domains: an N-terminal SH3 domain, a WW domain, a Pleckstrin Homology (PH) domain, and a C-terminal RhoGAP domain, suggesting its involvement in complex signaling networks.[3] At least two isoforms of ARHGAP27 are produced via alternative promoter usage.[3][4]



ARHGAP27's role in clathrin-mediated endocytosis further underscores its importance in cellular homeostasis.[1][4] Its multifaceted functions place it at the crossroads of several signaling pathways, and consequently, its aberrant expression or activity is linked to various pathologies.

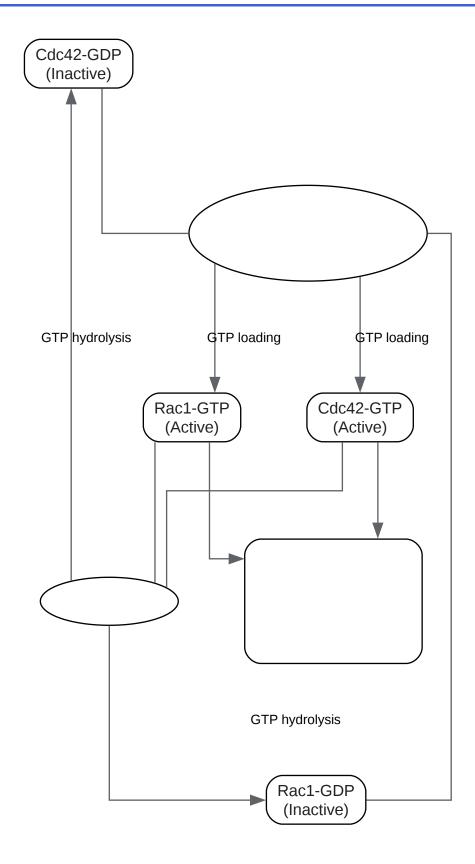
Molecular Function and Signaling Pathways

ARHGAP27 functions as a key modulator of Rho GTPase signaling, which is central to the regulation of the actin cytoskeleton, cell polarity, and cell migration.[3] Its GAP activity towards Cdc42 and Rac1 directly influences these processes.[1]

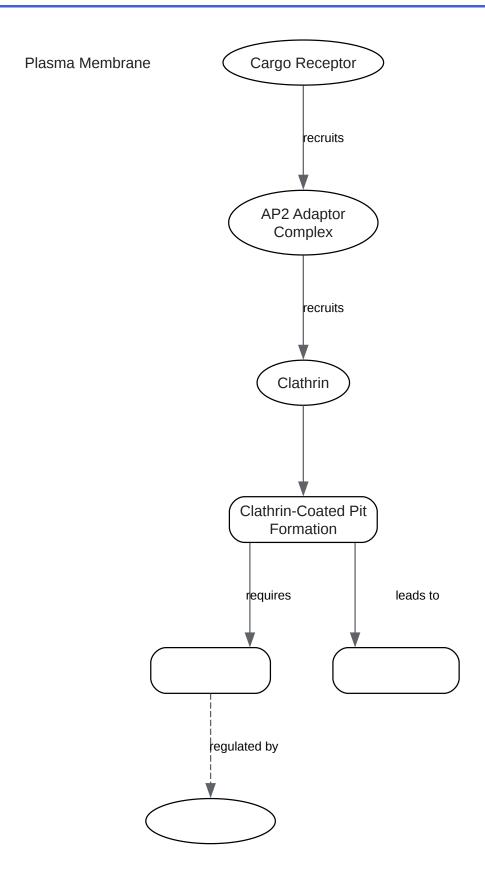
Rho GTPase Regulatory Cycle

The core function of ARHGAP27 is to inactivate Cdc42 and Rac1. This is a crucial step in the dynamic cycling of Rho GTPases between their active (GTP-bound) and inactive (GDP-bound) states.

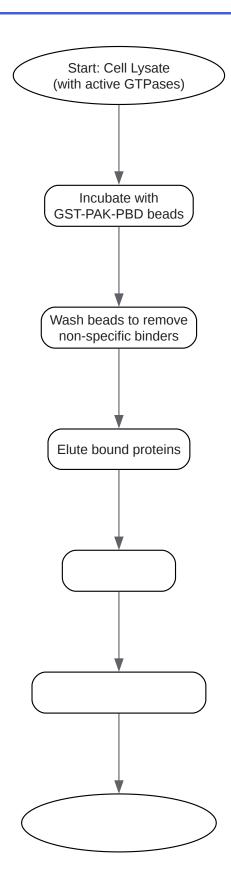












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